![molecular formula C15H11F3N2O3 B4845084 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B4845084.png)
4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide
Overview
Description
4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide is an organic compound with the molecular formula C15H11F3N2O3. It is a yellow solid at room temperature and is relatively insoluble in water but soluble in organic solvents . This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, a nitro group, and a benzamide moiety.
Preparation Methods
The synthesis of 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multiple steps:
Chemical Reactions Analysis
4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide is . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Anticancer Activity
Research has shown that compounds containing the trifluoromethyl group exhibit potent inhibitory activities against various cancer cell lines. For instance, derivatives of this compound have been tested for their effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), showing inhibition rates as high as 92% at low concentrations .
Table 1: Inhibitory Activity Against Various Receptors
Compound | Target Receptor | Inhibition (%) at 10 nM |
---|---|---|
This compound | EGFR | 91 |
This compound | VEGFR2 | 48 |
Other Analogues | HER-4 | 65 |
Pain Management
The compound has also been investigated for its role as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is crucial in the context of migraine treatment. By inhibiting CGRP receptor activity, it may help alleviate migraine symptoms, positioning it as a potential therapeutic agent in pain management.
Chemical Synthesis and Modification
The synthesis of this compound typically involves several steps, including nitration, reduction, and amidation. The following methods are commonly employed:
- Nitration : Introduction of the nitro group using nitrating agents.
- Reduction : The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.
- Amidation : The final step involves forming the benzamide structure through reaction with appropriate amines.
Table 2: Synthetic Routes for this compound
Step | Reaction Type | Key Reagents |
---|---|---|
Step 1 | Nitration | Nitric acid |
Step 2 | Reduction | Sodium dithionite |
Step 3 | Amidation | Benzoyl chloride |
Case Study: Antitumor Activity
A study involving the administration of derivatives of this compound demonstrated significant antitumor effects in vivo. The compounds were tested against various tumor models, showing a marked reduction in tumor size compared to control groups .
Pharmacological Insights
In addition to its anticancer properties, there is ongoing research into the anti-inflammatory effects of this compound. Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide can be compared with other similar compounds:
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide: This compound lacks the methyl group, which can affect its reactivity and solubility.
3-Nitro-N-(4-(trifluoromethyl)phenyl)benzamide: The position of the nitro group is different, which can influence the compound’s chemical properties and biological activities.
4-Methyl-N-(3-trifluoromethyl-phenyl)benzamide:
Biological Activity
4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide, with the CAS number 346723-71-5, is a compound belonging to the class of benzanilides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C15H11F3N2O3
- Molecular Weight : 324.25 g/mol
- Structure : The compound features a nitro group and a trifluoromethyl group, which are significant for its biological activity.
The biological activity of this compound is primarily influenced by its interaction with various biological targets. It has been studied for its potential as a non-receptor tyrosine-protein kinase inhibitor, which plays a vital role in T-cell maturation and function. This mechanism is essential for the activation of T-cell antigen receptors (TCRs), facilitating immune responses .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against viral targets, suggesting that such modifications may improve efficacy in antiviral therapies .
Anticancer Activity
The compound's structural features allow it to interact with cancer cell pathways. In vitro studies have indicated that similar benzanilide derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation .
Research Findings
Several research findings underscore the biological significance of this compound:
Properties
IUPAC Name |
4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARWBRJPBHXDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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